Cas no 1339403-46-1 (2-Bromo-N-4-(dimethylamino)benzylacetamide)
2-Bromo-N-4-(dimethylamino)benzylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide
- 2-bromo-N-[[4-(dimethylamino)phenyl]methyl]acetamide
- 2-bromo-N-{[4-(dimethylamino)phenyl]methyl}acetamide
- 2-Bromo-N-4-(dimethylamino)benzylacetamide
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- MDL: MFCD18856301
- Inchi: 1S/C11H15BrN2O/c1-14(2)10-5-3-9(4-6-10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15)
- InChI Key: APDCVMUYEWDRIT-UHFFFAOYSA-N
- SMILES: BrCC(NCC1C=CC(=CC=1)N(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 201
- XLogP3: 1.9
- Topological Polar Surface Area: 32.299
2-Bromo-N-4-(dimethylamino)benzylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B181780-250mg |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide |
1339403-46-1 | 250mg |
$ 220.00 | 2022-06-07 | ||
| TRC | B181780-500mg |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide |
1339403-46-1 | 500mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB561231-500 mg |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide; . |
1339403-46-1 | 500MG |
€196.80 | 2022-08-31 | ||
| abcr | AB561231-1 g |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide; . |
1339403-46-1 | 1g |
€228.00 | 2022-08-31 | ||
| abcr | AB561231-5 g |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide; . |
1339403-46-1 | 5g |
€618.00 | 2022-08-31 | ||
| abcr | AB561231-500mg |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide; . |
1339403-46-1 | 500mg |
€205.00 | 2024-08-02 | ||
| abcr | AB561231-1g |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide; . |
1339403-46-1 | 1g |
€237.00 | 2024-08-02 | ||
| abcr | AB561231-5g |
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide; . |
1339403-46-1 | 5g |
€637.00 | 2024-08-02 | ||
| Ambeed | A782652-1g |
2-BRomo-n-[4-(dimethylamino)benzyl]acetamide |
1339403-46-1 | 95% | 1g |
$178.0 | 2024-04-24 | |
| A2B Chem LLC | BA35310-500mg |
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide |
1339403-46-1 | >95% | 500mg |
$412.00 | 2024-04-20 |
2-Bromo-N-4-(dimethylamino)benzylacetamide Suppliers
2-Bromo-N-4-(dimethylamino)benzylacetamide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Bromo-N-4-(dimethylamino)benzylacetamide
2-Bromo-N-4-(Dimethylamino)benzylacetamide (CAS No. 1339403-46-1): A Comprehensive Overview
2-Bromo-N-4-(dimethylamino)benzylacetamide (CAS No. 1339403-46-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated and dimethylamino functionalities, has been the subject of numerous studies due to its potential therapeutic applications and intriguing chemical properties.
The molecular structure of 2-Bromo-N-4-(dimethylamino)benzylacetamide consists of a benzyl acetamide core with a bromine atom and a dimethylamino group attached to the aromatic ring. The presence of these functional groups imparts specific chemical and biological properties that make it an interesting candidate for various applications. The bromine atom, in particular, can influence the compound's reactivity and stability, while the dimethylamino group can enhance its solubility and interaction with biological targets.
Recent research has focused on the potential of 2-Bromo-N-4-(dimethylamino)benzylacetamide as a lead compound for drug development. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-Bromo-N-4-(dimethylamino)benzylacetamide demonstrated significant inhibition of a specific enzyme involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent in this area.
In addition to its enzymatic inhibition properties, 2-Bromo-N-4-(dimethylamino)benzylacetamide has also been investigated for its anti-inflammatory effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively reduced inflammation in animal models, indicating its potential as an anti-inflammatory drug. The mechanism of action is believed to involve the modulation of inflammatory cytokines and signaling pathways.
The synthesis of 2-Bromo-N-4-(dimethylamino)benzylacetamide has been optimized to improve yield and purity. Various synthetic routes have been explored, with one common method involving the reaction of 4-(dimethylamino)benzylamine with bromoacetyl bromide followed by deprotection steps. The choice of synthetic route can significantly impact the overall efficiency and cost-effectiveness of large-scale production, making it an important consideration for pharmaceutical companies.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Bromo-N-4-(dimethylamino)benzylacetamide. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
The pharmacokinetic properties of 2-Bromo-N-4-(dimethylamino)benzylacetamide have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring effective drug delivery and sustained therapeutic action. The compound's high bioavailability and long half-life make it suitable for once-daily dosing regimens, enhancing patient compliance.
In conclusion, 2-Bromo-N-4-(dimethylamino)benzylacetamide (CAS No. 1339403-46-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.
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